![molecular formula C7H9NO B025313 (5-Methylpyridin-3-yl)methanol CAS No. 102074-19-1](/img/structure/B25313.png)
(5-Methylpyridin-3-yl)methanol
Overview
Description
“(5-Methylpyridin-3-yl)methanol” is a white solid with a special odor . It is soluble in water and some organic solvents, such as alcohols and ethers, at room temperature . It has a certain corrosivity .
Synthesis Analysis
A convenient synthetic route for the preparation of 5-hydroxyomeprazole (a metabolite of omeprazole) was developed, which involves the synthesis of the crucial precursor - [6- (chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol . Another method for the synthesis of [ (3S,5R)-3-hydroxy-5-methylpiperidin-1-yl] (2-methylpyridin-3-yl)methanone through six steps starting from D-pyroglutaminol was reported .
Molecular Structure Analysis
The molecular formula of “(5-Methylpyridin-3-yl)methanol” is C7H9NO . The InChI code is 1S/C7H9NO/c1-6-2-7(5-9)4-8-3-6/h2-4,9H,5H2,1H3 . The Canonical SMILES is CC1=CC(=CN=C1)CO .
Chemical Reactions Analysis
Pyridine reacts with methanol, and after heating and the action of a catalyst, 3-methyl pyridine -5-methanol is obtained . Pyridine is also reacted with methanol, heated and catalyzed by strong acid or base to obtain 3-methyl pyridine -5-methanol .
Physical And Chemical Properties Analysis
“(5-Methylpyridin-3-yl)methanol” has a molecular weight of 123.15 g/mol . It has a topological polar surface area of 33.1 Ų . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . It has one rotatable bond count . The complexity of the compound is 85 .
Scientific Research Applications
Organic Synthesis
(5-Methylpyridin-3-yl)methanol: is a versatile building block in organic synthesis. It can be used to synthesize a wide range of pyridine derivatives through reactions like Suzuki cross-coupling . These derivatives are valuable for their potential use as chiral dopants in liquid crystals, which are crucial for display technologies.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the development of novel drugs. Its derivatives have been studied for various biological activities, including anti-thrombolytic and biofilm inhibition properties . For instance, certain pyridine derivatives exhibit significant lysis against clot formation in human blood, which could be beneficial in treating thrombosis.
Computational Chemistry
Finally, in computational chemistry, (5-Methylpyridin-3-yl)methanol and its derivatives can be modeled to predict their reactivity and interaction with other molecules. Density Functional Theory (DFT) studies help in understanding their electronic properties and potential applications in new materials or drugs .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is widely used as a catalyst in organic synthesis, especially in hydrogenation reactions . Therefore, it can be inferred that its targets might be the reactants in these reactions.
Mode of Action
Given its role as a catalyst in organic synthesis, it likely interacts with its targets to facilitate chemical reactions, possibly by lowering the activation energy or altering the reaction mechanism .
Biochemical Pathways
Considering its role in organic synthesis, it can be inferred that it may be involved in various biochemical pathways where hydrogenation reactions occur .
Pharmacokinetics
It has a molecular weight of 123.15, a boiling point of 256℃, and a density of 1.092 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its role as a catalyst in organic synthesis, it likely facilitates chemical reactions, leading to the formation of desired products .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Methylpyridin-3-yl)methanol. For instance, its storage temperature is recommended to be in an inert atmosphere at room temperature . This suggests that exposure to oxygen or extreme temperatures might affect its stability and efficacy.
properties
IUPAC Name |
(5-methylpyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-2-7(5-9)4-8-3-6/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQAYFYTWNIVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474852 | |
Record name | (5-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyridin-3-yl)methanol | |
CAS RN |
102074-19-1 | |
Record name | (5-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methylpyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q & A
Q1: What is the structural characterization of (5-Methylpyridin-3-yl)methanol?
A1: (5-Methylpyridin-3-yl)methanol is an organic compound with the following characteristics:
Q2: How does the structure of (5-methylpyridin-3-yl)methanol relate to its potential use in synthesizing pharmaceuticals like omeprazole?
A2: (5-Methylpyridin-3-yl)methanol serves as a foundational structure that can be further modified to obtain the desired precursor, (6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl)methanol, for 5-hydroxyomeprazole synthesis []. The presence of the methyl and methanol groups allows for further chemical transformations, such as chlorination and methoxylation, ultimately leading to the target molecule. This highlights the importance of simple heterocyclic compounds like (5-methylpyridin-3-yl)methanol as building blocks in organic synthesis, particularly in the development of pharmaceuticals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.